
5,6-Dihydro-5-(hydroxymethyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-5-(hydroxymethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the addition of a hydroxymethyl group at the 5th position and the saturation of the double bond between the 5th and 6th carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-(hydroxymethyl)uracil typically involves the reduction of uracil derivatives. One common method is the catalytic hydrogenation of 5-formyluracil in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.
Another synthetic route involves the use of sodium borohydride (NaBH4) as a reducing agent. This method is often performed in an aqueous or alcoholic solvent, where the 5-formyluracil is reduced to this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, solvent, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-5-(hydroxymethyl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 5,6-dihydro-5-methyluracil.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Formyluracil or 5-carboxyuracil.
Reduction: 5,6-Dihydro-5-methyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dihydro-5-(hydroxymethyl)uracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including nucleoside analogs.
Biology: Studied for its role in RNA modification and its potential effects on RNA stability and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-5-(hydroxymethyl)uracil involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The hydroxymethyl group can form hydrogen bonds with nucleic acid bases, potentially affecting the stability and function of RNA. Additionally, the compound may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its effects on cellular proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-5-methyluracil: Similar in structure but with a methyl group instead of a hydroxymethyl group.
5-Formyluracil: Contains a formyl group at the 5th position.
5-Carboxyuracil: Contains a carboxyl group at the 5th position.
Uniqueness
5,6-Dihydro-5-(hydroxymethyl)uracil is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for unique interactions with biological molecules and offers distinct pathways for chemical modification.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZYVYNJYQDDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
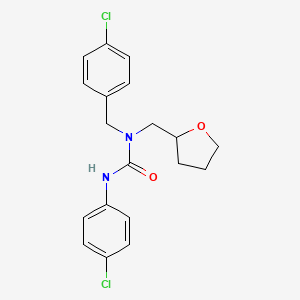
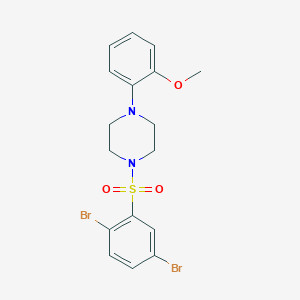

![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)


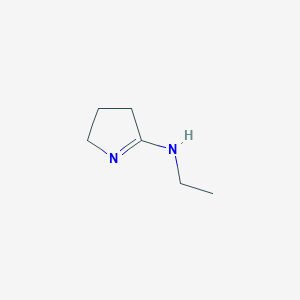
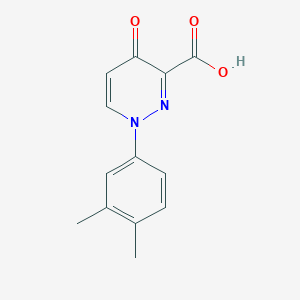
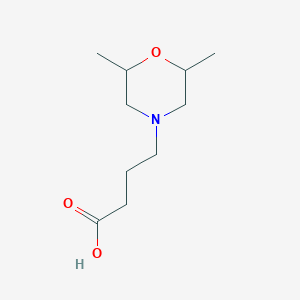
![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)


